Dibutyl[2-(methylamino)ethyl]amine
Overview
Description
Dibutyl[2-(methylamino)ethyl]amine is a tertiary amine with a complex structure that includes both secondary and tertiary amine groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl[2-(methylamino)ethyl]amine typically involves the reaction of dibutylamine with 2-(methylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Dibutyl[2-(methylamino)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Simpler amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
Dibutyl[2-(methylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dibutyl[2-(methylamino)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction .
Comparison with Similar Compounds
2-(Dibutylamino)ethanol: Similar structure but with a hydroxyl group instead of a secondary amine.
N,N-Dibutylethanolamine: Another related compound with a similar backbone but different functional groups
Uniqueness: Dibutyl[2-(methylamino)ethyl]amine is unique due to its combination of secondary and tertiary amine groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
N',N'-dibutyl-N-methylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-4-6-9-13(10-7-5-2)11-8-12-3/h12H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNNNSVOMWEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553158 | |
Record name | N~1~,N~1~-Dibutyl-N~2~-methylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99991-12-5 | |
Record name | N~1~,N~1~-Dibutyl-N~2~-methylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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